(E)-UK122 TFA

Description

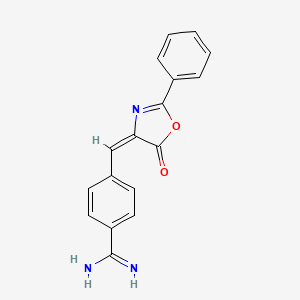

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHISGPWLXASFE-GXDHUFHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940290-58-4 | |

| Record name | 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122): A Potent uPA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activity of the compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known by its research designation UK122 and as uPA Inhibitor II. This molecule has been identified as a potent and selective inhibitor of urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer invasion and metastasis.

Core Properties and Identification

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is a small molecule belonging to the oxazolone class of compounds. Its core structure features a phenyl-substituted oxazolylidene ring linked to a benzenecarboximidamide moiety.

| Property | Value | Source |

| IUPAC Name | 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide | PubChem |

| Molecular Formula | C₁₇H₁₃N₃O₂ | PubChem |

| Molecular Weight | 291.30 g/mol | PubChem |

| CAS Number | 940290-58-4 | PubChem |

| Synonyms | UK122, uPA Inhibitor II, CHEMBL1945236, (E)-4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)benzimidamide | PubChem |

| InChI | InChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+ | PubChem |

| SMILES | C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2 | PubChem |

Biological Activity: A Selective uPA Inhibitor

UK122 has been characterized as a potent and highly selective inhibitor of urokinase-type plasminogen activator (uPA).[1] uPA is a serine protease that plays a critical role in the degradation of the extracellular matrix, a process essential for cancer cell invasion and metastasis.[1]

Quantitative Bioactivity Data

The inhibitory activity and selectivity of UK122 have been quantified in various assays.

| Assay | Target/Cell Line | Result (IC₅₀) | Reference |

| Cell-free indirect uPA assay | uPA | 0.2 µM | [1] |

| Protease Selectivity Assay | tPA | >100 µM | [2] |

| Protease Selectivity Assay | Plasmin | >100 µM | [2] |

| Protease Selectivity Assay | Thrombin | >100 µM | [2] |

| Protease Selectivity Assay | Trypsin | >100 µM | [2] |

| Cytotoxicity Assay | CFPAC-1 (pancreatic cancer cells) | >100 µM | [1] |

| Cell Migration Assay | CFPAC-1 (pancreatic cancer cells) | Dose-dependent inhibition | [2] |

| Cell Invasion Assay | CFPAC-1 (pancreatic cancer cells) | Significant reduction | [2] |

These data highlight that UK122 is a highly specific inhibitor of uPA with minimal off-target effects on other serine proteases and low cytotoxicity at concentrations where it effectively inhibits cell migration and invasion.[1][2]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of UK122 is the direct inhibition of the catalytic activity of uPA. By binding to uPA, UK122 prevents the conversion of plasminogen to plasmin, a broad-spectrum protease. This disruption of the uPA-plasmin cascade leads to a reduction in the degradation of extracellular matrix components, thereby impeding the ability of cancer cells to invade surrounding tissues and metastasize.

Caption: The uPA signaling pathway and the inhibitory action of UK122.

Experimental Protocols

Synthesis of UK122

The synthesis of UK122 involves the condensation of 4-formylbenzenecarboximidamide with N-benzoylglycine in the presence of a dehydrating agent, likely following a modified Erlenmeyer-Plöchl reaction.

Caption: A generalized workflow for the synthesis of UK122.

Cell-Free Indirect uPA Assay

This assay is used to determine the direct inhibitory effect of UK122 on uPA activity.

-

Reagents: Purified human uPA, a chromogenic uPA substrate, and plasminogen.

-

Procedure:

-

uPA is incubated with varying concentrations of UK122 in a suitable buffer.

-

Plasminogen is added to the mixture. uPA will convert plasminogen to plasmin.

-

A chromogenic substrate for plasmin is added. The rate of color development, which is proportional to plasmin activity, is measured using a spectrophotometer.

-

-

Analysis: The concentration of UK122 that inhibits 50% of uPA activity (IC₅₀) is calculated.

Cytotoxicity Assay

This assay assesses the toxicity of UK122 to cancer cells.

-

Cell Line: CFPAC-1 (human pancreatic cancer cell line).

-

Procedure:

-

CFPAC-1 cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of UK122 for a specified period (e.g., 48 hours).

-

Cell viability is assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial activity.

-

-

Analysis: The IC₅₀ value for cytotoxicity is determined. For UK122, this was found to be greater than 100 µM, indicating low cytotoxicity.[1]

Cell Migration and Invasion Assays

These assays evaluate the effect of UK122 on the migratory and invasive potential of cancer cells.

-

Apparatus: Boyden chambers with a porous membrane (for invasion assays, the membrane is coated with a layer of extracellular matrix, such as Matrigel).

-

Procedure:

-

CFPAC-1 cells, pre-treated with various concentrations of UK122, are seeded in the upper chamber.

-

The lower chamber contains a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-migrated/non-invaded cells on the upper surface of the membrane are removed.

-

Cells that have migrated/invaded to the lower surface of the membrane are fixed, stained, and counted under a microscope.

-

-

Analysis: The number of migrated/invaded cells in the UK122-treated groups is compared to the control group to determine the extent of inhibition.

Safety and Handling

Based on aggregated GHS data, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is classified as:

-

Acute toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Hazardous to the aquatic environment, acute hazard (Category 1): Very toxic to aquatic life.[4]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation of dust and ensure work is carried out in a well-ventilated area.

Conclusion

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) is a potent and selective inhibitor of urokinase-type plasminogen activator. Its ability to inhibit uPA activity translates into a significant reduction in cancer cell migration and invasion in vitro, with low associated cytotoxicity. These properties make UK122 a valuable research tool for studying the role of the uPA system in cancer and a potential lead compound for the development of novel anti-metastatic therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide | C17H13N3O2 | CID 16220264 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122): A Potent Urokinase-Type Plasminogen Activator Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and therapeutic potential of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, a compound also identified as UK122. This molecule has emerged as a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer progression and metastasis. This document details its IUPAC nomenclature and structure, summarizes its inhibitory activity, outlines a likely synthetic route, and presents a visualization of the uPA signaling pathway it targets. The information herein is intended to support further research and development of this promising anti-cancer agent.

Chemical Identity and Structure

The compound of interest is chemically identified by the following nomenclature and structural details:

-

Systematic IUPAC Name: 4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide[1]

-

Common Name: UK122[1]

-

CAS Number: 940290-58-4[1]

-

Molecular Formula: C₁₇H₁₃N₃O₂

-

Molecular Weight: 291.30 g/mol [1]

Structure:

Caption: The uPA/uPAR signaling pathway in cancer.

Conclusion

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) is a highly potent and selective inhibitor of the urokinase-type plasminogen activator. Its ability to effectively block uPA activity and consequently inhibit cancer cell migration and invasion, without significant cytotoxicity, positions it as a compelling candidate for further preclinical and clinical investigation as an anti-metastatic agent. The synthetic route, while not explicitly published, is likely achievable through established organic chemistry methodologies. The well-defined mechanism of action, targeting a key pathway in cancer progression, provides a strong rationale for its continued development in oncology.

References

"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide , a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA). This document consolidates key information including its chemical identity, biological activity, proposed synthesis, and mechanism of action, tailored for professionals in research and drug development.

Chemical Identity and Properties

The compound is a notable subject of research in oncology due to its specific inhibition of uPA, a key enzyme in cancer cell invasion and metastasis.

| Property | Value |

| Systematic Name | 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide |

| CAS Number | 940290-58-4[1] |

| Molecular Formula | C₁₇H₁₃N₃O₂ |

| Molecular Weight | 291.31 g/mol |

Synonyms

This compound is known by several synonyms in scientific literature and commercial databases. The most prominent of these is UK122 . Other synonyms include:

-

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide[1]

-

(E)-4-((5-Oxo-2-phenyloxazol-4(5H)-ylidene)methyl)benzimidamide[1]

-

4-[(E)-(5-oxo-2-phenyl-oxazol-4-ylidene)methyl]benzamidine[1]

-

uPA Inhibitor II[1]

Biological Activity and Quantitative Data

The primary biological activity of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) is the potent and selective inhibition of urokinase-type plasminogen activator (uPA). This inhibition is critical to its potential as an anti-cancer agent, as it can prevent the proteolytic cascade necessary for tumor cell invasion and metastasis.

| Target | IC₅₀ Value | Selectivity Notes |

| uPA | 0.2 µM | Highly selective against other serine proteases. |

| tPA | >100 µM | Shows little to no inhibition of tissue-type plasminogen activator. |

| Plasmin | >100 µM | Minimal inhibition of plasmin. |

| Thrombin | >100 µM | Negligible inhibition of thrombin. |

| Trypsin | >100 µM | No significant inhibition of trypsin. |

Mechanism of Action: Inhibition of the uPA/uPAR Signaling Pathway

The urokinase-type plasminogen activator (uPA) and its receptor (uPAR) are key players in the degradation of the extracellular matrix (ECM), a crucial step for cancer cell invasion and metastasis. The binding of uPA to uPAR on the cell surface initiates a proteolytic cascade. This process is a prime target for therapeutic intervention. By inhibiting uPA, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) effectively halts this cascade.

Below is a diagram illustrating the uPA/uPAR signaling pathway and the point of inhibition by UK122.

Caption: uPA/uPAR signaling pathway and inhibition by UK122.

Proposed Experimental Protocol: Synthesis

A specific, detailed synthesis protocol for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide has not been explicitly published in readily available literature. However, based on the well-established Erlenmeyer-Plöchl reaction for the synthesis of 4-benzylidene-2-phenyl-5(4H)-oxazolones, a plausible synthetic route can be proposed.[2][3][4][5] This would involve the condensation of hippuric acid with a protected form of 4-formylbenzenecarboximidamide, followed by deprotection.

Materials

-

Hippuric acid

-

4-formylbenzonitrile (as a precursor to the carboximidamide)

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Ethanol

-

Hydrochloric acid

-

Sodium methoxide

-

Ammonium chloride

-

Methanol

-

Appropriate solvents for purification (e.g., ethyl acetate, hexane)

Proposed Synthetic Steps

Step 1: Synthesis of the Oxazolone Core via Erlenmeyer-Plöchl Reaction

-

A mixture of hippuric acid (1 equivalent), 4-formylbenzonitrile (1 equivalent), and anhydrous sodium acetate (1 equivalent) is prepared.

-

Acetic anhydride (3 equivalents) is added to the mixture.

-

The reaction mixture is heated, for instance, in a boiling water bath, for 1-2 hours.[4]

-

After cooling, the mixture is treated with cold ethanol to precipitate the product.

-

The crude product, 4-((5-oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzonitrile, is collected by filtration and washed with cold ethanol and water.

-

The product can be further purified by recrystallization.

Step 2: Conversion of the Nitrile to the Carboximidamide (Pinner Reaction)

-

The product from Step 1 is dissolved in anhydrous methanol.

-

The solution is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through it until saturation to form the imidate hydrochloride.

-

The reaction is allowed to proceed at low temperature for several hours.

-

The solvent is removed under reduced pressure to yield the crude imidate hydrochloride.

-

The imidate is then treated with a solution of ammonia in methanol (or ammonium chloride and a base) to form the final carboximidamide product.

-

The final compound, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, is purified by chromatography or recrystallization.

Experimental Workflow for Biological Assays

The following diagram outlines a general workflow for evaluating the efficacy of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) in a cancer research context.

Caption: General experimental workflow for evaluating UK122.

Conclusion

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) is a well-characterized, potent, and selective inhibitor of urokinase-type plasminogen activator. Its ability to disrupt the uPA/uPAR signaling pathway makes it a valuable tool for cancer research and a promising candidate for further drug development. The synthetic route, while not explicitly detailed for this exact molecule, can be reliably inferred from established chemical reactions, and its biological effects can be robustly assessed using standard in vitro and in vivo assays. This guide provides a foundational resource for researchers and professionals working with this compound.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Disclaimer: Extensive searches for specific biological data on "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" did not yield dedicated studies detailing its precise mechanism of action, quantitative data from biological assays, or specific experimental protocols. The information presented herein is based on an analysis of its chemical structure and the known activities of closely related compounds.

Executive Summary

"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" belongs to a class of organic compounds that, based on its core structure, raises significant flags for non-specific biological activity. Its scaffold is closely related to rhodanine and other 5-membered heterocyclic compounds that are frequently identified as Pan-Assay Interference Compounds (PAINS). This guide provides an in-depth analysis of the probable mechanism of action through the lens of PAINS, offering a critical perspective for researchers and drug development professionals. It is crucial to approach any observed biological activity of this compound with a high degree of scrutiny and to perform rigorous validation experiments to exclude the possibility of assay artifacts.

Structural Analysis and Classification

The core of "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" features an oxazolylidene ring, which is structurally analogous to thiazolidine derivatives like rhodanine. These chemical motifs are well-documented in medicinal chemistry literature as being associated with promiscuous biological activity.[1][2] Such compounds are often flagged by computational filters designed to identify PAINS.[3]

Table 1: Structural Alerts and Potential for Non-Specific Activity

| Structural Feature | Class of Compound | Associated Concerns in Drug Discovery |

| 5-membered heterocyclic ring with exocyclic double bond | Rhodanine-like, Oxazolylidene | High propensity for non-specific binding, aggregation, and assay interference.[1][3] |

| Phenyl and benzenecarboximidamide moieties | Substituted aromatic systems | Can contribute to non-specific hydrophobic and electrostatic interactions with proteins. |

Probable Mechanism of Action: Pan-Assay Interference

Given the structural alerts, the most probable "mechanism of action" for this compound in many biological assays is not a specific, lock-and-key interaction with a single protein target, but rather a non-specific interference with the assay itself. PAINS can produce false-positive results through a variety of mechanisms.[4][5]

Table 2: Common Mechanisms of Pan-Assay Interference Compounds (PAINS)

| Interference Mechanism | Description | Potential Impact on Experimental Results |

| Aggregation | The compound forms colloidal aggregates that can sequester and denature proteins non-specifically. | False inhibition of enzymes or disruption of protein-protein interactions. |

| Reactive Species Formation | The compound may be unstable under assay conditions, leading to the formation of reactive species that covalently modify proteins. | Irreversible inhibition and non-specific target engagement. |

| Redox Cycling | The compound can participate in redox reactions, generating reactive oxygen species that interfere with assay components. | Can affect assays that are sensitive to redox state, such as those involving fluorescent probes. |

| Chelation | The compound may chelate metal ions that are essential for the function of certain enzymes or assay reagents. | Apparent inhibition of metalloenzymes or interference with detection systems. |

| Photoreactivity | The compound may be activated by light, leading to the generation of reactive species. | Can be a problem in fluorescence-based assays.[5] |

| Membrane Disruption | The compound may non-specifically interact with and disrupt cell membranes.[6] | Can lead to cytotoxicity that is not target-specific. |

Signaling Pathways and Experimental Workflows

Due to the likely nature of this compound as a PAIN, it is more instructive to consider experimental workflows for its validation rather than specific signaling pathways it might modulate.

Caption: Specific vs. Non-Specific Compound Interaction.

A critical workflow for any observed activity of this compound would involve a series of de-risking assays to rule out PAINS behavior.

Caption: Workflow for Identifying PAINS.

Reported Biological Activities of Related Rhodanine Derivatives

While specific data for the title compound is unavailable, the broader class of rhodanine derivatives has been investigated for various biological activities.[2][7] These include antimicrobial, antiviral, and anticancer effects.[7][8] However, it is important to note that many of these initial findings may be attributable to the PAINS properties of these compounds. For example, some rhodanine derivatives have been shown to inhibit the nuclear localization of HIF-2α in the context of osteoarthritis research.[9]

Conclusion and Recommendations for Future Research

For researchers and drug development professionals, it is imperative to:

-

Perform rigorous control experiments: This includes assays in the presence of detergents, assessment of time-dependent effects, and evaluation of potential redox activity or chelation.

-

Validate hits using orthogonal assays: Confirmation of activity using a different technology platform is crucial.

-

Utilize biophysical methods: Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Nuclear Magnetic Resonance (NMR) can help to confirm a direct and specific binding interaction.

-

Interpret Structure-Activity Relationships (SAR) with caution: A flat or inconsistent SAR can be indicative of non-specific activity.

Without such validation, any observed biological effects of "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" should be considered with a high degree of skepticism.

References

- 1. Rhodanine - Wikipedia [en.wikipedia.org]

- 2. Rhodanine derivatives: An insight into the synthetic and medicinal perspectives as antimicrobial and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]

- 4. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Identification of Pan-Assay INterference compoundS (PAINS) Using an MD-Based Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of rhodanine derivatives as potential disease-modifying drugs for experimental mouse osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling a Potent Protease Inhibitor: The Discovery and Profile of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122)

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, history, and biological activity of the specific oxazolone derivative, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known by its research designation UK122. While the broader class of oxazolones has been a subject of chemical synthesis for over a century, the specific discovery of UK122 stems from a targeted high-throughput screening effort to identify novel inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme implicated in cancer metastasis. This document provides a comprehensive overview of its identification, mechanism of action, and key experimental data, positioning it as a molecule of significant interest for further oncological research and drug development.

Introduction: The Oxazolone Scaffold and the Quest for Novel Therapeutics

Oxazolones, also known as azlactones, are a well-established class of five-membered heterocyclic compounds. Their versatile chemistry, first explored in the late 19th century through the Erlenmeyer-Plöchl synthesis, has rendered them valuable intermediates in the synthesis of amino acids, peptides, and various other biologically active molecules. The inherent reactivity of the oxazolone ring allows for diverse chemical modifications, making it an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents with a wide range of activities, including antimicrobial and anti-inflammatory properties.

The benzenecarboximidamide (benzamidine) moiety is also a recognized pharmacophore, known for its ability to interact with and inhibit serine proteases, a class of enzymes characterized by a serine residue in their active site.[1][2] The strategic combination of the oxazolone core with a benzamidine functional group in UK122 hinted at a potential for potent and selective enzyme inhibition.

Discovery and History of UK122

The discovery of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122) was not a serendipitous event but the result of a systematic search for inhibitors of urokinase-type plasminogen activator (uPA).[3] Elevated levels of uPA are strongly correlated with cancer progression and metastasis, making it a promising target for anticancer drug development.[3][4]

In a 2007 publication, researchers from the Translational Genomics Research Institute detailed the identification of novel uPA inhibitors through a high-throughput screening of a chemical library.[3] This initial screen identified several hit compounds, which then led to the identification of the 4-oxazolidinone scaffold as a promising lead pharmacophore.[3]

A subsequent optimization of this scaffold, involving the synthesis and evaluation of a series of structurally modified analogues, led to the identification of UK122 as the most potent and selective inhibitor of uPA activity within the series.[3]

Mechanism of Action: Inhibition of Urokinase-Type Plasminogen Activator (uPA)

UK122 functions as a potent, selective, and active-site-targeting inhibitor of the urokinase-type plasminogen activator (uPA).[3][5] uPA is a serine protease that plays a critical role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.[3][4]

The uPA system is initiated by the conversion of the inactive pro-enzyme plasminogen into the active protease plasmin. Plasmin, in turn, can degrade various components of the ECM and activate matrix metalloproteinases (MMPs), leading to further ECM degradation and facilitating cancer cell migration.[4] By directly inhibiting the enzymatic activity of uPA, UK122 effectively blocks this proteolytic cascade, thereby reducing the invasive potential of cancer cells.[3]

Signaling Pathway Diagram

Caption: Mechanism of uPA inhibition by UK122 to block cancer cell invasion and metastasis.

Quantitative Pharmacological Data

The inhibitory activity of UK122 against uPA and its selectivity against other serine proteases were quantified, demonstrating its high potency and specificity.

| Enzyme Target | IC50 (µM) | % Inhibition at 100 µM | Reference |

| Urokinase-Type Plasminogen Activator (uPA) | 0.2 | - | [3][5][6][7] |

| Tissue-Type Plasminogen Activator (tPA) | >100 | 5% | [3][5][6][7] |

| Plasmin | >100 | 0% | [3][5][6][7] |

| Thrombin | >100 | 8% | [3][5][6][7] |

| Trypsin | >100 | 38% | [3][5][6][7] |

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the characterization of UK122.

Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK122)

While the specific synthesis details for UK122 were part of a proprietary optimization process, a general and plausible synthetic route for this class of compounds is the Erlenmeyer-Plöchl azlactone synthesis . This method involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of a dehydrating agent, typically acetic anhydride.

References

- 1. Page loading... [guidechem.com]

- 2. rockchemicalsinc.com [rockchemicalsinc.com]

- 3. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UK122 is a Selective Urokinase-Type Plasminogen Activator (uPA) Inhibitor | MedChemExpress [medchemexpress.eu]

- 5. uPA Inhibitor II, UK122 - Calbiochem | 672152 [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

"4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" potential research applications

An In-depth Technical Guide to the Potential Research Applications of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and its Analogs

Disclaimer: Direct experimental data for the specific compound "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" is limited in publicly available scientific literature. This guide, therefore, extrapolates potential research applications based on the well-documented activities of its core structural motifs: the 4-benzylidene-2-phenyl-oxazol-5(4H)-one scaffold and the benzenecarboximidamide moiety.

Introduction

The molecule 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide belongs to the class of oxazolones, also known as azlactones. These five-membered heterocyclic compounds are recognized as versatile pharmacophores in medicinal chemistry.[1][2][3] The core structure, a 2-phenyl-4-benzylidene-5-oxazolone, has been extensively studied and shown to exhibit a wide range of biological activities. Furthermore, the presence of a benzenecarboximidamide group suggests potential interactions with enzymes that recognize nicotinamide, such as Poly(ADP-ribose) polymerase (PARP). This guide will explore the potential research applications of this compound and its analogs based on the established pharmacology of these key structural components.

Potential Research Applications

The unique combination of the oxazolone core and the benzenecarboximidamide moiety suggests several promising avenues for research, primarily in oncology and enzyme inhibition.

Anticancer Activity

Oxazolone derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[1][3][4][5][6] The planar nature of the 4-benzylidene-2-phenyl-oxazol-5(4H)-one scaffold allows for potential intercalation with DNA or interaction with the active sites of various enzymes involved in cancer cell proliferation.

-

Cytotoxicity and Apoptosis Induction: Research could focus on evaluating the compound's cytotoxic activity against a panel of human cancer cell lines, such as breast (MCF-7), lung (A549), colon (HCT-116), and prostate (PC-3) cancers.[4][5] Mechanistic studies could then investigate its ability to induce apoptosis.

-

PARP Inhibition: The benzenecarboximidamide group is a key pharmacophore in several known PARP inhibitors, where it mimics the nicotinamide portion of the NAD+ substrate.[7][8] PARP inhibitors have gained significant attention as anticancer agents, particularly for tumors with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[7] Research into the potential of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide as a PARP inhibitor is a highly promising direction.

Enzyme Inhibition

The oxazolone scaffold has been identified as a privileged structure for the inhibition of various enzymes.

-

Cyclooxygenase (COX) Inhibition: Certain oxazolone derivatives have demonstrated inhibitory activity against COX-2, an enzyme implicated in inflammation and cancer.[9][10] This suggests potential applications in the development of novel anti-inflammatory agents or as adjuvants in cancer therapy.

-

Tyrosinase Inhibition: Oxazolones have been reported as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[11] This opens up research avenues in the treatment of hyperpigmentation disorders.

-

Acetylcholinesterase (AChE) Inhibition: Some oxazolone derivatives have shown inhibitory activity against acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease.[12]

Antimicrobial Activity

The oxazolone nucleus is associated with antimicrobial properties, exhibiting activity against both bacteria and fungi.[1][3][13] Research could involve screening the compound against a panel of pathogenic microorganisms.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various oxazolone derivatives from the literature to provide a reference for potential efficacy.

Table 1: Anticancer Activity of Oxazolone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(4-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone | HepG2 (Hepatocellular Carcinoma) | 8.9 | [4] |

| 4-(4-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone | HCT-116 (Colorectal Carcinoma) | 9.2 | [4] |

| 4-Benzylidene-2-phenyloxazol-5(4H)-one | A549 (Lung Carcinoma) | 25 µg/mL | [5] |

| 4-(4-Chlorobenzylidene)-2-phenyloxazol-5(4H)-one | A549 (Lung Carcinoma) | 33 µg/mL | [5] |

Table 2: Enzyme Inhibition by Oxazolone Derivatives

| Compound/Derivative | Target Enzyme | IC50 (µM) | Reference |

| 2-Methyl-4-[(E)-3-phenyl-2-propenyliden]-1,3-oxazol-5(4H)-one | Tyrosinase | 1.23 | [11] |

| (Z)-4-benzylidene-2-((E)-styryl)oxazol-5(4H)-one | Human Acetylcholinesterase (hAChE) | 9.2 | [12] |

| Di-phenyloxazolone derivative with sulfonyl moiety | COX-2 | >50% inhibition at 10 µM | [9] |

Experimental Protocols

Synthesis of the 4-Benzylidene-2-phenyl-oxazol-5(4H)-one Scaffold

The most common method for synthesizing the core oxazolone scaffold is the Erlenmeyer-Plöchl azlactone synthesis .[14][15]

General Procedure:

-

Reactants: Hippuric acid (or a substituted hippuric acid), an aromatic aldehyde (e.g., 4-formylbenzenecarboximidamide), acetic anhydride, and a weak base such as sodium acetate.

-

Reaction: The reactants are heated together, typically under reflux.

-

Mechanism: The acetic anhydride facilitates the intramolecular cyclization of the N-acylglycine (hippuric acid) to form a 2-substituted-5(4H)-oxazolone intermediate. This intermediate possesses acidic protons at the C-4 position. The base abstracts a proton to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde in a Perkin-like condensation.

-

Workup: The reaction mixture is cooled, and the product is typically precipitated by the addition of a non-polar solvent or water. The solid product is then collected by filtration and purified by recrystallization.[4][16]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

PARP Inhibition Assay

Several commercial kits are available for measuring PARP activity. A common method is an ELISA-based assay.

-

Assay Principle: Histone-coated plates are used. PARP enzyme, activated by DNA, catalyzes the poly(ADP-ribosyl)ation of histone proteins using biotinylated NAD+ as a substrate.

-

Procedure: The test compound and PARP enzyme are added to the histone-coated wells along with biotinylated NAD+.

-

Detection: The incorporated biotin is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

-

Data Analysis: The absorbance is measured, and the inhibitory activity of the compound is determined by comparing the signal in the presence of the inhibitor to that of the untreated control. IC50 values can then be calculated.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Potential mechanism of action via PARP inhibition.

Caption: General workflow for synthesis and biological evaluation.

Conclusion

While direct experimental evidence for "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" is currently lacking, the analysis of its structural components strongly suggests a high potential for biological activity. The well-established anticancer and enzyme-inhibitory properties of the oxazolone scaffold, combined with the PARP-inhibitor-like benzenecarboximidamide moiety, make this compound and its analogs compelling candidates for further investigation in drug discovery, particularly in the field of oncology. The synthetic accessibility of the core structure further enhances its attractiveness for the development of novel therapeutic agents. Future research should focus on the synthesis of this specific compound and its systematic evaluation in the biological assays outlined in this guide.

References

- 1. ajrconline.org [ajrconline.org]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring of novel oxazolones and imidazolones as anti-inflammatory and analgesic candidates with cyclooxygenase inhibitory action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. qspace.qu.edu.qa:8443 [qspace.qu.edu.qa:8443]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. 4-Benzylidene-2-phenyl-2-oxazolin-5-one | 17606-70-1 | Benchchem [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Technical Whitepaper: A Proposed Biological Activity Screening Strategy for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

Abstract: This document outlines a proposed framework for the biological activity screening of the novel compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. As of this review, specific experimental data on the biological activity of this compound is not available in published literature. Therefore, this guide synthesizes information on structurally related chemical classes—specifically oxazolones and benzamides—to propose a logical, multi-tiered screening strategy. It includes hypothetical experimental protocols, data presentation formats, and workflow visualizations to guide future research efforts for this molecule and its derivatives.

Introduction and Compound Profile

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is a heterocyclic compound featuring an oxazolone core linked to a benzenecarboximidamide moiety. The oxazolone (or azlactone) ring is a well-recognized pharmacophore known for its versatile reactivity and presence in various biologically active molecules.[1] Similarly, the benzamidine (benzenecarboximidamide) group is a known structural motif in medicinal chemistry, often acting as a bioisostere for other functional groups.

A review of public chemical databases identifies the compound (PubChem CID: 16220264) but lacks associated bioactivity data.[2] The GHS classification indicates potential hazards, including acute oral toxicity and high toxicity to aquatic life, underscoring the need for thorough investigation.[2] Given the absence of specific data, this document proposes a screening cascade based on the established activities of related scaffolds.

Compound Details:

Biological Potential Based on Structural Analogs

The core structure of the target compound contains scaffolds that have been extensively studied. A review of the literature suggests several potential therapeutic areas for investigation.

-

Antimicrobial Activity: Oxazolidinone rings are famously present in antibiotics like Linezolid, which inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[3][4] Derivatives of oxazolone have shown potent activity against both Gram-positive and Gram-negative bacteria.[3][4]

-

Enzyme Inhibition: Functionally substituted oxazolones are recognized as efficient pharmacophores that can be modified to target various enzymes.[1] For instance, certain benzylidene oxazolone derivatives have been synthesized and evaluated as inhibitors of human acetylcholinesterase (hAChE), a key target in Alzheimer's disease therapy.[1]

-

Anticancer and Anti-inflammatory Activity: Various heterocyclic compounds containing oxazolone or imidazole rings have been reported to possess anticancer, anti-inflammatory, and antifungal activities.[1][5]

-

Hedgehog Signaling Pathway Inhibition: Benzamide derivatives have been designed as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in several forms of cancer. These compounds often target the Smoothened (Smo) receptor.[6]

Proposed Screening Cascade and Experimental Protocols

A tiered approach is recommended to efficiently screen the compound, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies.

Tier 1: Primary Screening

The initial phase focuses on identifying any significant biological activity across a diverse set of assays.

Caption: Proposed workflow for primary biological activity screening.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare a 96-well microtiter plate with serial dilutions of the test compound in appropriate bacterial growth media (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Include positive (antibiotic, e.g., Linezolid) and negative (vehicle, e.g., DMSO) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration well with no turbidity.

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

-

Objective: To assess the general cytotoxicity of the compound against human cell lines.

-

Methodology:

-

Seed human cells (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow formazan crystal formation by viable cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or SDS).

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the CC₅₀ (50% cytotoxic concentration).

-

Tier 2: Target Deconvolution and Mechanism of Action

If a "hit" is identified in Tier 1, the next stage is to identify the specific molecular target and elucidate the mechanism of action.

Based on the activity of other benzamide derivatives, the compound could potentially inhibit the Hedgehog signaling pathway by targeting the Smoothened (Smo) receptor.[6]

Caption: Simplified Hedgehog signaling pathway showing potential inhibition of Smo.

Protocol 3: Smoothened (Smo) Receptor Binding Assay

-

Objective: To determine if the compound directly binds to the Smo receptor.

-

Methodology:

-

Use HEK293 cells stably overexpressing the human Smo receptor.

-

Perform a competitive binding assay using a fluorescently labeled Smo antagonist (e.g., BODIPY-cyclopamine).

-

Incubate cell membranes with the fluorescent ligand in the presence of increasing concentrations of the test compound.

-

Measure the displacement of the fluorescent ligand using fluorescence polarization or a similar detection method.

-

Calculate the Ki or IC₅₀ value from the resulting competition curve.

-

Data Presentation

All quantitative data from screening should be summarized in clear, concise tables for comparative analysis.

Table 1: Hypothetical Primary Screening Results

| Assay Type | Target/Cell Line | Endpoint | Result (Test Compound) | Result (Positive Control) |

|---|---|---|---|---|

| Antibacterial | S. aureus | MIC | >100 µM | 1 µM (Linezolid) |

| Antibacterial | E. coli | MIC | >100 µM | 8 µM (Ciprofloxacin) |

| Cytotoxicity | HEK293 | CC₅₀ | 25.5 µM | 5 µM (Doxorubicin) |

| Enzyme Assay | hAChE | IC₅₀ | 8.2 µM | 0.1 µM (Donepezil) |

Table 2: Hypothetical Hh Pathway Inhibition Data

| Assay Type | Target | Endpoint | Result (Test Compound) | Result (Positive Control) |

|---|---|---|---|---|

| Reporter Assay | Gli-Luciferase | IC₅₀ | 5.1 µM | 0.5 µM (Vismodegib) |

| Binding Assay | Smo Receptor | Ki | 4.7 µM | 0.4 µM (Vismodegib) |

Conclusion and Future Directions

While 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide remains an uncharacterized molecule, its structural motifs suggest a high potential for biological activity. The proposed screening cascade provides a robust starting point for investigation, beginning with broad antimicrobial and cytotoxicity assays and moving toward specific molecular targets like acetylcholinesterase or components of the Hedgehog signaling pathway. Positive results from this workflow would warrant further studies, including lead optimization, in vivo efficacy models, and detailed ADME/Tox profiling to fully assess its therapeutic potential.

References

- 1. Inhibitory Activity of 4-Benzylidene Oxazolones Derivatives of Cinnamic Acid on Human Acetylcholinesterase and Cognitive Improvements in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide | C17H13N3O2 | CID 16220264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and its Analogues as Urokinase-Type Plasminogen Activator (uPA) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known commercially as UK122 or uPA Inhibitor II, is a potent and selective small molecule inhibitor of the urokinase-type plasminogen activator (uPA).[1] uPA is a serine protease that plays a critical role in tissue remodeling, cell migration, and invasion by converting plasminogen to plasmin, a broad-spectrum protease.[2][3] In pathological conditions, particularly in cancer, the overexpression of uPA is strongly correlated with tumor progression, metastasis, and poor prognosis.[4][5] This makes uPA a compelling therapeutic target for the development of novel anti-cancer agents.[3][6]

This technical guide provides a comprehensive overview of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, its mechanism of action, and the broader context of uPA inhibition. It includes available data, detailed experimental protocols for assessing uPA activity, and visualizations of the relevant biological pathways and experimental workflows.

Core Compound: 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

This compound features an oxazolone core structure linked to a benzenecarboximidamide moiety. The amidine group is a key feature in many uPA inhibitors, as it can form a salt bridge with the carboxylate side chain of Asp189 in the S1 pocket of the uPA active site.[5][6] As a selective inhibitor, it binds to the active site of uPA, stabilizing the enzyme in an inactive conformation and thereby blocking its proteolytic activity.[1]

Mechanism of Action: The Urokinase Plasminogen Activator System

The uPA system is a key cascade in extracellular matrix (ECM) degradation. The inhibition of this pathway is the primary mechanism through which 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and its analogues exert their effects.

The signaling pathway is as follows:

-

uPA Activation: Pro-uPA (the inactive zymogen) is secreted and binds to the uPA receptor (uPAR) on the cell surface.

-

Plasminogen Conversion: Receptor-bound uPA becomes active and cleaves plasminogen into plasmin.[5]

-

ECM Degradation: Plasmin, a potent protease, degrades various components of the ECM. It can also activate other proteases like matrix metalloproteinases (MMPs), leading to a cascade of proteolytic activity.[6]

-

Cell Migration and Invasion: The degradation of the ECM facilitates tumor cell invasion and metastasis.[3]

Inhibitors like 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide directly block the catalytic activity of uPA, thus preventing the conversion of plasminogen to plasmin and halting the downstream cascade.

References

- 1. scbt.com [scbt.com]

- 2. Structure, function and antagonists of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The urokinase-type plasminogen activator and the generation of inhibitors of urokinase activity and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the new molecules for uPA inhibitors? [synapse.patsnap.com]

- 5. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Modeling of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of the novel synthetic compound, 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide . While direct computational studies on this specific molecule are not extensively available in the reviewed literature, this document outlines a robust framework for its in-silico analysis. The methodologies and data presented are based on studies of structurally related oxazolone and oxazolidinone derivatives, offering a predictive blueprint for characterizing the target compound's physicochemical properties, potential biological activities, and interaction with macromolecular targets.

Introduction to Computational Approaches

Computational modeling is an indispensable tool in modern drug discovery and development. For a novel molecule like 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, in-silico methods can predict its structure, reactivity, and biological potential, thereby guiding further experimental work. The primary computational techniques applicable to this molecule include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies.

Molecular Structure and Properties

The initial step in the computational analysis is the determination of the molecule's three-dimensional structure and electronic properties.

Geometric Optimization

The 3D conformation of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide can be optimized using DFT methods. The B3LYP functional with a 6-311G(d,p) basis set is a commonly employed and reliable method for such calculations.[1] This process yields the most stable conformation of the molecule, providing crucial information on bond lengths, bond angles, and dihedral angles.

Physicochemical Properties

Basic physicochemical properties can be calculated from the optimized structure. Publicly available databases like PubChem provide computed properties for many molecules.

Table 1: Computed Physicochemical Properties of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃N₃O₂ | PubChem[2] |

| Molecular Weight | 291.3 g/mol | PubChem[2] |

| XLogP3 | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Exact Mass | 291.100776666 | PubChem[2] |

| Topological Polar Surface Area | 88.5 Ų | PubChem[2] |

| Heavy Atom Count | 22 | PubChem[2] |

Source: National Center for Biotechnology Information. "4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide" PubChem Compound Summary for CID 16220264.[2]

Quantum Chemical Analysis

DFT calculations provide deep insights into the electronic structure and reactivity of the molecule.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. For a related oxazole derivative, the HOMO-LUMO gap was calculated to be approximately 3.42 eV.[1]

Molecular Electrostatic Potential (MEP)

MEP maps illustrate the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. These maps are crucial for understanding intermolecular interactions, particularly with biological receptors.

Molecular Docking Simulations

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is vital for identifying potential biological targets and understanding the binding mechanism.

Target Selection and Preparation

Based on the structural similarity of the oxazolylidene core to known antibacterial and anticancer agents, potential targets could include bacterial ribosomes or enzymes like carbonic anhydrase.[2][3] The crystal structure of the target protein would be obtained from the Protein Data Bank (PDB).

Docking Protocol

Several software packages are available for molecular docking, including AutoDock, DOCK 6, and Glide.[2][4] The general workflow involves preparing the ligand and receptor, defining the binding site, running the docking algorithm, and analyzing the resulting poses and scoring functions.

Table 2: Example Docking Scores for Structurally Related Compounds

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

| Sulfamoyloxy-oxazolidinones | SARS-CoV-2 Main Protease | -6.6 to -7.8 | [5] |

| Isoxazoline/Isoxazolidine Derivatives | Matrix Metalloproteinase-9 (MMP-9) | -7.85 to -9.94 | [6] |

| 2-thioxo-oxazolidin-4-one Derivatives | Cyclin-Dependent Kinases (CDK) | Not specified, but affinity suggested | [7] |

Note: These scores are for analogous compounds and are presented to illustrate the expected range of binding affinities.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models correlate the chemical structure of a series of compounds with their biological activity. For a novel scaffold like 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, developing a 3D-QSAR model would be highly beneficial once a series of analogs with measured biological activity is available.

Methodology

A typical 3D-QSAR study involves aligning a set of molecules, calculating molecular fields (e.g., steric and electrostatic), and using statistical methods like Partial Least Squares (PLS) to build a predictive model.

Experimental Protocols

Computational Details for DFT Analysis

A representative protocol for DFT calculations, based on studies of similar compounds, is as follows:

-

Software: Gaussian 09 or a similar quantum chemistry package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

-

Basis Set: 6-311G(d,p).

-

Procedure:

-

The initial molecular structure is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level basis set.

-

The final geometry optimization is performed using the B3LYP/6-311G(d,p) level of theory.

-

Frequency calculations are performed at the same level to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.

-

From the optimized geometry, electronic properties such as HOMO-LUMO energies and the molecular electrostatic potential are calculated.

-

Molecular Docking Protocol

A generalized molecular docking protocol is outlined below:

-

Software: AutoDock 4, AutoDock Vina, DOCK 6, or similar.

-

Ligand Preparation:

-

The 3D structure of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide is generated and optimized at the DFT level.

-

Partial charges and atom types are assigned.

-

-

Receptor Preparation:

-

The 3D crystal structure of the target protein is downloaded from the PDB.

-

Water molecules and co-ligands are typically removed.

-

Hydrogen atoms are added, and charges are assigned.

-

-

Grid Generation: A grid box is defined around the active site of the receptor.

-

Docking Simulation: The docking algorithm is run to generate a set of possible binding poses.

-

Analysis: The resulting poses are ranked based on their scoring functions. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) are analyzed for the best-scoring poses.

Visualizations

The following diagrams illustrate the computational workflows and conceptual relationships described in this guide.

Caption: A generalized workflow for the computational analysis of a novel therapeutic agent.

Caption: A simplified flowchart of a typical molecular docking experiment.

Conclusion

This technical guide provides a foundational framework for conducting theoretical and computational studies on 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide. By leveraging the methodologies of DFT, molecular docking, and QSAR, researchers can gain significant insights into the properties and potential therapeutic applications of this novel compound. The data and protocols presented, derived from studies on analogous structures, serve as a valuable starting point for future in-silico and experimental investigations.

References

- 1. Crystal structure, Hirshfeld surface analysis and DFT study of (2Z)-2-(2,4-dichlorobenzylidene)-4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3,4-dihydro-2H-1,4-benzothiazin-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irjweb.com [irjweb.com]

- 4. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 5. Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sci-rad.com [sci-rad.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK-122)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the compound 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide, also known as UK-122. UK-122 is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer cell invasion and metastasis. These notes include a summary of its biological activity, protocols for its synthesis and for assessing its inhibitory effect on uPA, and a visualization of the uPA signaling pathway.

Introduction

Urokinase-type plasminogen activator (uPA) is a key enzyme in the proteolytic cascade that converts plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM), facilitating cell migration and invasion. Elevated levels of uPA are associated with poor prognosis in various cancers, making it an attractive target for anti-cancer drug development. 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK-122) has been identified as a potent and selective inhibitor of uPA, demonstrating potential as a therapeutic agent to inhibit cancer metastasis.

Data Presentation

Table 1: Biological Activity of UK-122

| Target Enzyme | IC50 (µM) | Selectivity vs. Other Proteases (IC50 in µM) | Reference |

| Urokinase-type Plasminogen Activator (uPA) | 0.2 | tPA (>100), Plasmin (>100), Thrombin (>100), Trypsin (>100) | [1][2][3] |

Table 2: Effects of UK-122 on Cancer Cells

| Cell Line | Effect | Concentration Range (µM) | Duration | Reference |

| CFPAC-1 (Pancreatic Cancer) | Inhibition of cell migration | 11.1 - 100 | 24 hours | [2] |

| CFPAC-1 (Pancreatic Cancer) | Inhibition of cell invasion | 11.1 - 100 | 24 hours | [2] |

| CFPAC-1 (Pancreatic Cancer) | No significant effect on cell growth | 10 - 100 | 48 hours | [2] |

Experimental Protocols

Protocol 1: Synthesis of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK-122)

This protocol describes a plausible synthetic route for UK-122 based on the Erlenmeyer-Plöchl reaction to form the oxazolone core, followed by subsequent steps to introduce the benzenecarboximidamide functionality.

Step 1: Synthesis of 4-((4-formylphenyl)methylidene)-2-phenyl-1,3-oxazol-5(4H)-one

This step involves the condensation of hippuric acid with 4-formylbenzaldehyde.

-

In a round-bottom flask, combine hippuric acid (1 equivalent), 4-formylbenzaldehyde (1 equivalent), and anhydrous sodium acetate (1 equivalent).

-

Add acetic anhydride (3 equivalents) to the mixture.

-

Heat the mixture with stirring at 100°C for 2 hours.

-

Allow the reaction mixture to cool to room temperature, which should result in the formation of a solid.

-

Add ethanol to the flask and stir to break up the solid.

-

Collect the yellow crystalline product by filtration, wash with cold ethanol, and then with water.

-

Dry the product under vacuum.

Step 2: Conversion of the Aldehyde to an Oxime

-

Dissolve the product from Step 1 in ethanol.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

-

Reflux the mixture for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into cold water.

-

Filter the resulting precipitate, wash with water, and dry.

Step 3: Reduction of the Oxime to an Amine

-

Suspend the oxime from Step 2 in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent, for example, zinc dust or catalytic hydrogenation (e.g., H2/Pd-C).

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst or excess reducing agent.

-

Evaporate the solvent under reduced pressure.

Step 4: Formation of the Carboximidamide

This can be achieved through various methods, one of which is the Pinner reaction.

-

Suspend the amine from Step 3 in an anhydrous alcohol (e.g., ethanol).

-

Bubble dry hydrogen chloride gas through the suspension at 0°C.

-

Add an equivalent of a suitable nitrile (e.g., acetonitrile).

-

Allow the mixture to stir at room temperature overnight.

-

The resulting imidate salt is then treated with ammonia in alcohol to yield the final benzenecarboximidamide product, UK-122.

-

Purify the final compound by recrystallization or column chromatography.

Protocol 2: Urokinase Activity Assay (Chromogenic)

This protocol is for determining the inhibitory activity of UK-122 against uPA using a chromogenic substrate.

Materials:

-

Human urokinase-type plasminogen activator (uPA)

-

Chromogenic uPA substrate (e.g., S-2444, pyroGlu-Gly-Arg-pNA)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.5

-

UK-122 (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of UK-122 in DMSO. Create a series of dilutions of UK-122 in the Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

In a 96-well microplate, add 20 µL of the different concentrations of UK-122 solution or vehicle control (Assay Buffer with the same percentage of DMSO).

-

Add 160 µL of Assay Buffer to each well.

-

Add 10 µL of the uPA enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the chromogenic uPA substrate to each well.

-

Immediately measure the absorbance at 405 nm using a microplate reader. Take kinetic readings every minute for 15-30 minutes.

-

The rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each concentration of UK-122 compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable software.

Mandatory Visualizations

References

- 1. 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide | C17H13N3O2 | CID 16220264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of 4-{4-(2-Methyl-4-Benzylidene-5-Oxo-Imidazol- 1-Yl)Phenyl}-6- (Substitutedphenyl)-5,6-Dihydropyrimidin-2-one and Study of their Antimicrobial Actvities : Oriental Journal of Chemistry [orientjchem.org]

- 3. files.core.ac.uk [files.core.ac.uk]

Application Notes for 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide (UK-122)

References

- 1. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]

- 3. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The urokinase-type plasminogen activator system in cancer metastasis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Evaluation of 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide and Related Oxazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The following sections detail standardized protocols for inducing and evaluating inflammatory and cognitive responses in murine models. These protocols can be adapted to test the efficacy of novel oxazolone derivatives and to elucidate their mechanisms of action.

I. Anti-inflammatory Activity Assessment: Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) in Mice

Application Note

The Oxazolone-Induced Delayed-Type Hypersensitivity (DTH) model is a widely used T-cell-mediated skin inflammation model that mimics aspects of allergic contact dermatitis. This model is valuable for screening compounds with potential anti-inflammatory and immunomodulatory properties. The response is characterized by ear swelling, which can be quantified to assess the efficacy of a test compound.

Experimental Protocol

1. Animals:

-

Male BALB/c mice, 8-10 weeks old.

2. Materials:

-

Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil

-

Test compound (e.g., 4-((5-Oxo-2-phenyl-4(5H)-oxazolylidene)methyl)benzenecarboximidamide)

-

Vehicle control

-

Positive control (e.g., Dexamethasone)

-

Digital micrometer

3. Procedure:

-

Sensitization (Day 0):

-

Shave a small area on the abdomen of each mouse.

-

Prepare a 3% (w/v) solution of oxazolone in a 4:1 acetone:olive oil mixture.

-

Apply 50 µL of the oxazolone solution to the shaved abdomen.

-

-

Treatment:

-

Administer the test compound or vehicle control via the desired route (e.g., oral, intraperitoneal, topical) at a predetermined time before the challenge. The positive control is administered as per its known effective protocol.

-

-

Challenge (Day 5-7):

-

Prepare a 1% (w/v) solution of oxazolone in a 4:1 acetone:olive oil mixture.

-

Measure the baseline thickness of both ears of each mouse using a digital micrometer.

-

Apply 20 µL of the 1% oxazolone solution to both the inner and outer surfaces of the right ear. The left ear serves as a control.

-

-

Evaluation (24-48 hours post-challenge):

-

Measure the thickness of both ears.

-

Calculate the ear swelling as the difference between the post-challenge and baseline measurements of the right ear.

-

The percentage inhibition of inflammation can be calculated using the formula: % Inhibition = [(Swelling_vehicle - Swelling_treated) / Swelling_vehicle] * 100

-

Data Presentation

| Treatment Group | Dose | N | Ear Swelling (mm ± SEM) at 24h | % Inhibition |

| Vehicle Control | - | 10 | 0.25 ± 0.03 | - |

| Test Compound | X mg/kg | 10 | 0.15 ± 0.02 | 40% |

| Positive Control | Y mg/kg | 10 | 0.10 ± 0.01 | 60% |

Experimental Workflow

II. Anti-inflammatory Activity Assessment: Oxazolone-Induced Colitis in Mice

Application Note

The oxazolone-induced colitis model in mice is a well-established model of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2][3][4][5] It is characterized by a Th2-mediated immune response. This model is suitable for evaluating the efficacy of test compounds in reducing intestinal inflammation.

Experimental Protocol

1. Animals:

-

Male BALB/c mice, 8-10 weeks old.

2. Materials:

-

Oxazolone

-

Ethanol

-

Test compound

-

Vehicle control

-

Positive control (e.g., 5-aminosalicylic acid)

-

Catheter for intrarectal administration

3. Procedure:

-

Pre-sensitization (Day 0):

-

Induction of Colitis (Day 7):

-

Treatment:

-

Administer the test compound, vehicle, or positive control daily starting from the day of colitis induction or as a prophylactic treatment before induction.

-

-

Evaluation (3-5 days post-induction):

-

Monitor body weight daily.

-

Assess the Disease Activity Index (DAI) based on weight loss, stool consistency, and rectal bleeding.

-

At the end of the study, sacrifice the mice and collect the colon.

-

Measure colon length and weight.

-

Perform histological analysis of the colon tissue to assess inflammation, ulceration, and tissue damage.

-

Measure myeloperoxidase (MPO) activity in the colon tissue as a marker of neutrophil infiltration.

-

Data Presentation

| Treatment Group | Dose | N | Change in Body Weight (%) | DAI Score (mean ± SEM) | Colon Length (cm ± SEM) | MPO Activity (U/g tissue) |

| Sham | - | 10 | +5.2 ± 1.1 | 0.1 ± 0.1 | 8.5 ± 0.3 | 1.2 ± 0.3 |

| Vehicle Control | - | 10 | -15.8 ± 2.5 | 3.5 ± 0.4 | 6.2 ± 0.4 | 8.7 ± 1.2 |

| Test Compound | X mg/kg | 10 | -8.1 ± 1.9 | 1.8 ± 0.3 | 7.8 ± 0.2 | 4.3 ± 0.8 |

| Positive Control | Y mg/kg | 10 | -5.5 ± 1.5 | 1.2 ± 0.2 | 8.1 ± 0.3 | 3.1 ± 0.6 |

Experimental Workflow

III. Cognitive Function Assessment: Y-Maze Test in Mice

Application Note

The Y-maze test is used to assess spatial working memory in rodents. The test is based on the innate tendency of mice to explore novel environments. Spontaneous alternation, the tendency to enter a less recently visited arm of the maze, is a measure of spatial cognition.

Experimental Protocol

1. Animals:

-

Male C57BL/6 mice, 8-10 weeks old.

2. Materials:

-

Y-maze apparatus with three identical arms.

-

Video tracking software (optional, but recommended).

-